Auglurant

Descripción general

Descripción

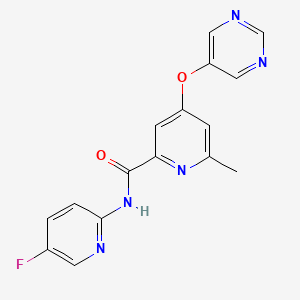

Auglurant: es un antagonista novedoso y selectivo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Fue desarrollado inicialmente por la Universidad de Vanderbilt y es conocido por sus posibles aplicaciones terapéuticas en varios trastornos neurológicos y psiquiátricos . El compuesto ha mostrado resultados prometedores en estudios preclínicos, particularmente en la modulación de la actividad glutamatérgica, que está implicada en afecciones como el trastorno por consumo de alcohol .

Aplicaciones Científicas De Investigación

Auglurant tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Auglurant ejerce sus efectos antagonizando selectivamente el subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Este receptor participa en la modulación de la neurotransmisión glutamatérgica, que juega un papel crucial en varias afecciones neurológicas y psiquiátricas. Al inhibir mGluR5, this compound reduce la actividad glutamatérgica excesiva, atenuando así los síntomas asociados con trastornos como el trastorno por consumo de alcohol .

Análisis Bioquímico

Biochemical Properties

Auglurant interacts with the mGlu5 receptor, a type of glutamate receptor. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the active site and decreases the receptor’s activity . The IC50 values, which represent the concentration of this compound needed to inhibit 50% of the mGlu5 receptor’s activity, are 11 nM for rats and 14 nM for humans .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the mGlu5 receptor. This receptor plays a crucial role in various cellular processes, including cell signaling pathways and gene expression . By inhibiting the mGlu5 receptor, this compound can potentially alter these processes, although the specific effects can vary depending on the cell type and the physiological context.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This binding is not at the active site where the natural ligand (glutamate) binds, but at a different site, which is why this compound is referred to as a negative allosteric modulator .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For instance, in female baboons, this compound administered intramuscularly at doses ranging from 0.01 to 0.1 mg/kg decreased alcohol self-administration without affecting self-administration of an alcohol-free sweet liquid reward .

Metabolic Pathways

It is known that this compound is a substrate for aldehyde oxidase (AO) and xanthine oxidase (XO), enzymes involved in drug metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Auglurant implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:

Formación de la estructura central: La síntesis comienza con la preparación de una estructura central que contiene pirimidina.

Modificaciones de grupos funcionales:

Métodos de producción industrial: La producción industrial de this compound normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis por lotes: Se utiliza la síntesis por lotes a gran escala para producir cantidades significativas del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: Auglurant experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando las propiedades farmacológicas del compuesto.

Reactivos y condiciones comunes:

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos, como los derivados de 6-oxopirimidina y 2,6-dioxopirimidina .

Comparación Con Compuestos Similares

Compuestos Similares:

3-2-(-Metil-4-tiazolil) etinil piridina (MTEP): Otro antagonista de mGluR5 con propiedades farmacológicas similares.

BIBX1382: Un sustrato de oxidasa de aldehídos conocido con similitudes estructurales con Auglurant.

Singularidad: this compound es único debido a su alta selectividad y potencia como antagonista de mGluR5. Ha demostrado una penetración aceptable en el sistema nervioso central y ha mostrado eficacia en modelos preclínicos sin afectar la autoadministración de recompensas no alcohólicas .

Propiedades

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

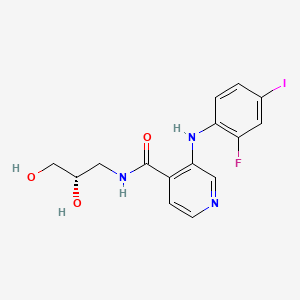

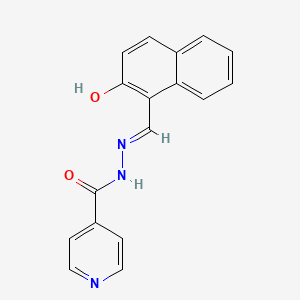

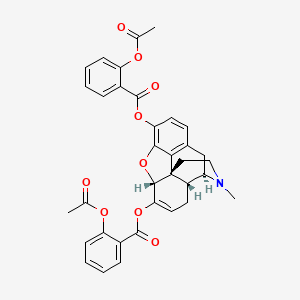

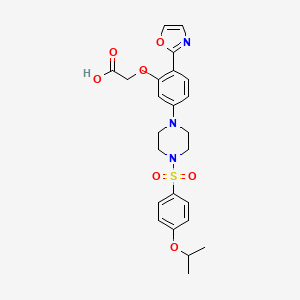

Feasible Synthetic Routes

Q1: What is the mechanism of action of VU0424238 and its downstream effects?

A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []

Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?

A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []

Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?

A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []

Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?

A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:

- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []

- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []

- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)